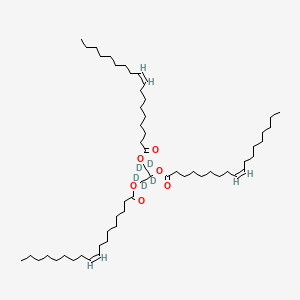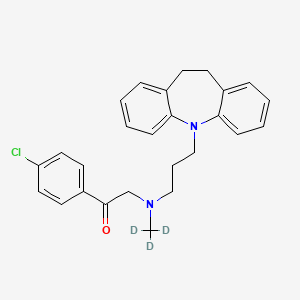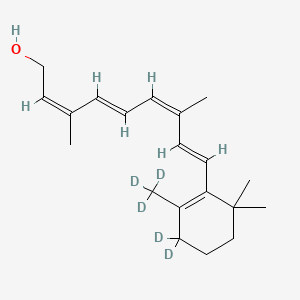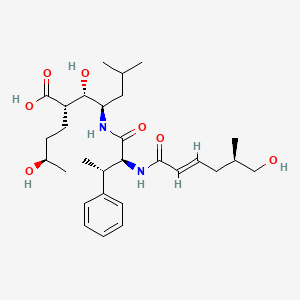
Micromonosporamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Micromonosporamide A is an acyldipeptide isolated from the fermentation broth of the bacterium Micromonospora sp. MM609M-173N6. This compound has garnered significant attention due to its unique structure and glutamine-dependent cytotoxicity, making it a promising candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Micromonosporamide A is typically isolated from the fermentation broth of Micromonospora sp. MM609M-173N6 through bioassay-guided fractionation using a glutamine compensation assay. The planar structure of the compound is elucidated using comprehensive one- and two-dimensional nuclear magnetic resonance and high-resolution mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the isolation process from fermentation broth remains a critical step. The use of advanced chromatographic techniques, such as liquid chromatography–mass spectrometry, plays a vital role in the purification and large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Micromonosporamide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
Micromonosporamide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acyldipeptide structures and reactions.
Biology: Investigated for its role in microbial metabolism and interactions.
Medicine: Explored for its glutamine-dependent cytotoxicity, making it a potential candidate for anticancer research.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals
Mechanism of Action
Micromonosporamide A exerts its effects through a glutamine-dependent mechanism. It exhibits antiproliferative activity by interfering with cellular glutamine metabolism, which is crucial for cell growth and proliferation. The molecular targets and pathways involved include glutamine transporters and enzymes involved in glutamine metabolism .
Comparison with Similar Compounds
Similar Compounds
Phenopyrrolizins A and B: These are pyrrolizine alkaloids isolated from marine-derived Micromonospora sp.
Gentamicin: An aminoglycoside antibiotic derived from Micromonospora, widely used in clinical settings.
Erythromycin B: A macrolide antibiotic also derived from Micromonospora, used to treat various bacterial infections.
Uniqueness
Micromonosporamide A is unique due to its specific glutamine-dependent cytotoxicity, which sets it apart from other compounds derived from Micromonospora. This unique mechanism of action makes it a valuable compound for targeted anticancer research and other biomedical applications .
Properties
Molecular Formula |
C29H46N2O7 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(2S,3S,4R)-3-hydroxy-2-[(3R)-3-hydroxybutyl]-4-[[(2S,3S)-2-[[(E,5R)-6-hydroxy-5-methylhex-2-enoyl]amino]-3-phenylbutanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C29H46N2O7/c1-18(2)16-24(27(35)23(29(37)38)15-14-20(4)33)30-28(36)26(21(5)22-11-7-6-8-12-22)31-25(34)13-9-10-19(3)17-32/h6-9,11-13,18-21,23-24,26-27,32-33,35H,10,14-17H2,1-5H3,(H,30,36)(H,31,34)(H,37,38)/b13-9+/t19-,20-,21+,23+,24-,26+,27+/m1/s1 |
InChI Key |
BXWJJONXANDYRF-ROHQWMMQSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H]([C@@H]([C@@H](CC(C)C)NC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)NC(=O)/C=C/C[C@@H](C)CO)O)C(=O)O)O |
Canonical SMILES |
CC(C)CC(C(C(CCC(C)O)C(=O)O)O)NC(=O)C(C(C)C1=CC=CC=C1)NC(=O)C=CCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


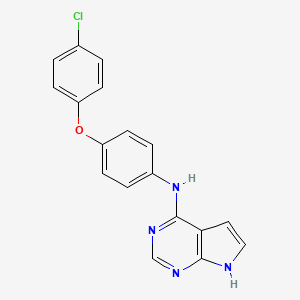

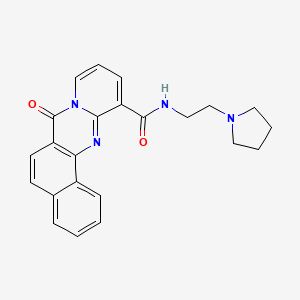
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
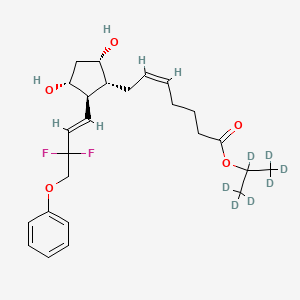

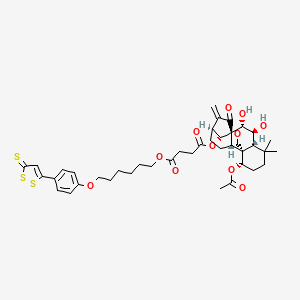
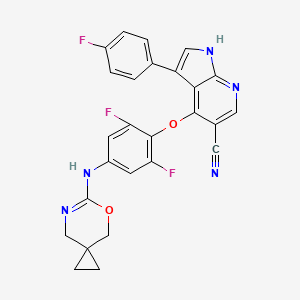
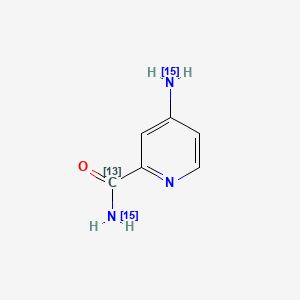
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
